2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene
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Overview
Description
Preparation Methods
The synthesis of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene typically involves the reaction of naphthalene derivatives with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether groups.
Chemical Reactions Analysis
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydronaphthalene derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents like boron tribromide or trimethylsilyl iodide.
Scientific Research Applications
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the modification of biological molecules.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Similar compounds to 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene include:
2,7-Bis(trimethylsilanyloxy)naphthalene: This compound has trimethylsilyl groups instead of tert-butyldimethylsilyl groups, making it less bulky and potentially more reactive.
2,7-Bis(tert-butyldiphenylsilanyloxy)naphthalene: This compound has tert-butyldiphenylsilyl groups, which are bulkier and provide greater steric protection.
2,7-Bis(tert-butyldimethylsilanyloxy)anthracene: This compound has an anthracene core instead of a naphthalene core, which can affect its reactivity and applications.
This compound is unique due to its specific steric and electronic properties, which make it particularly useful in selective organic synthesis .
Properties
IUPAC Name |
tert-butyl-[7-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]oxy-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si2/c1-21(2,3)25(7,8)23-19-13-11-17-12-14-20(16-18(17)15-19)24-26(9,10)22(4,5)6/h11-16H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIQGGLDASBLPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=C2)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569800 |
Source
|
Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178161-06-3 |
Source
|
Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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